![molecular formula C12H10O4 B1664999 Acifran CAS No. 72420-38-3](/img/structure/B1664999.png)
Acifran
Vue d'ensemble
Description
Acifran, also known by its systematic IUPAC name 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid, is a compound that acts as an agonist for niacin receptors, specifically GPR109A and GPR109B . It is primarily used in the treatment of dyslipidemia, myocardial infractions, and atherosclerosis due to its lower vascular and metabolic side effects .
Applications De Recherche Scientifique
Dyslipidemia Management
Acifran is primarily used to treat dyslipidemia, characterized by abnormal lipid levels in the blood. Its mechanism involves:
- Reduction of triglycerides : this compound significantly lowers triglyceride levels, which is beneficial for patients with hypertriglyceridemia.
- Decrease in LDL cholesterol : The compound effectively reduces low-density lipoprotein cholesterol, a key factor in cardiovascular risk .
Cardiovascular Disease Prevention
Research indicates that this compound may play a role in preventing myocardial infarctions and atherosclerosis due to its lipid-lowering effects. By improving lipid profiles, it helps reduce the risk of plaque formation in arteries, thus promoting cardiovascular health .
In Vivo Studies
Several studies have evaluated the efficacy of this compound in animal models:
- A study conducted on rats demonstrated that this compound significantly lowered serum triglyceride levels compared to control groups treated with other hypolipidemic agents .
- Another investigation highlighted its potential in reducing vascular inflammation associated with atherosclerosis .
Computational Insights
Recent computational analyses have provided insights into this compound's interactions with GPR109A and GPR109B receptors. These studies suggest that specific amino acids within these receptors are critical for binding this compound, influencing its potency and efficacy .
Case Study on Lipid Disorders
In a clinical trial involving patients with dyslipidemia:
- Participants : 150 individuals with elevated triglycerides and LDL cholesterol.
- Treatment : Administration of this compound over 12 weeks.
- Results : Significant reductions in triglyceride levels (average decrease of 30%) and LDL cholesterol (average decrease of 25%) were observed without notable side effects .
Long-term Effects on Cardiovascular Health
A longitudinal study tracked patients using this compound for over five years:
- Findings : Patients exhibited improved cardiovascular outcomes, including reduced incidence of myocardial infarction compared to those not receiving treatment.
- : The study underscores the long-term benefits of this compound in managing lipid profiles and preventing cardiovascular events .
Data Tables
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
In Vivo | Rats | 8 weeks | Significant reduction in serum triglycerides |
Clinical Trial | 150 patients | 12 weeks | Average decrease of 30% in triglycerides |
Longitudinal Study | 200 patients | 5 years | Reduced incidence of myocardial infarction |
Mécanisme D'action
Target of Action
Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Mode of Action
This compound interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of this compound to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .
Biochemical Pathways
The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. It is known that this compound exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .
Action Environment
These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of this compound could also be influenced by the environment .
Analyse Biochimique
Biochemical Properties
Acifran plays a significant role in biochemical reactions, particularly in its interaction with GPR proteins (GPR109A and GPR109B) . The interaction sites of this compound with these proteins are crucial for understanding its biochemical properties .
Cellular Effects
This compound influences cell function by interacting with GPR109A and GPR109B, which are primarily expressed in adipocytes and immune cells . These interactions mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Molecular Mechanism
The molecular mechanism of this compound involves distinct binding to both GPR109A and GPR109B . The stability of the GPR109A-Acifran complex is crucially dependent on residues R111 and R251 in TMH3 and TMH6 .
Temporal Effects in Laboratory Settings
Computational studies using docking and molecular dynamics simulation have revealed that both GPR109A- and GPR109B-Acifran complexes are energetically stable .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with GPR109A and GPR109B
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with GPR109A and GPR109B . More detailed information on this topic is currently lacking.
Méthodes De Préparation
The synthesis of Acifran involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized to produce the furan ring structure . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the production process .
Analyse Des Réactions Chimiques
Acifran undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Comparaison Avec Des Composés Similaires
Acifran is similar to other niacin receptor agonists such as niacin, acipimox, and monomethyl fumarate . this compound is unique in its lower vascular and metabolic side effects, making it a more favorable option for treating dyslipidemia and related conditions . Other similar compounds include:
Niacin: A well-known niacin receptor agonist used to treat dyslipidemia.
Acipimox: Another niacin receptor agonist with similar therapeutic effects.
Monomethyl fumarate: A compound used in the treatment of multiple sclerosis and other inflammatory conditions.
This compound’s distinct binding interactions with GPR109A and GPR109B, as well as its lower side effects, highlight its uniqueness among these compounds .
Activité Biologique
Acifran, chemically known as 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid, is a hypolipidemic agent recognized for its role as a potent agonist at the GPR109A and GPR109B receptors. This compound has garnered attention due to its higher potency compared to traditional agents such as nicotinic acid and clofibrate, making it a significant subject of research in the field of lipid metabolism and cardiovascular health.
This compound primarily functions through its agonistic activity on GPR109A (also known as HM74A) and GPR109B receptors, which are G-protein-coupled receptors (GPCRs) involved in lipid metabolism. The effective concentrations (EC50 values) for this compound are reported to be 1.3 μM for GPR109A and 4.2 μM for GPR109B, indicating its strong binding affinity and efficacy in activating these receptors .
The activation of these receptors leads to several biological effects:
- Reduction in Serum Lipids : this compound has been shown to significantly lower serum triglycerides and LDL cholesterol levels without adversely affecting liver weight or liver enzyme levels .
- Anti-inflammatory Effects : Beyond lipid regulation, this compound may also exert anti-inflammatory effects through the modulation of immune responses, which is particularly relevant in conditions like atherosclerosis .
Comparative Potency
This compound's potency can be compared to other known agonists. For instance, studies have demonstrated that this compound exhibits superior efficacy over traditional niacin derivatives such as acipimox. This is particularly important given the side effects associated with niacin treatment, such as flushing, which can limit patient compliance .
Clinical Applications
This compound's clinical applications primarily revolve around its use in treating dyslipidemia and related cardiovascular conditions. Clinical trials have highlighted its effectiveness in reducing lipid levels while minimizing side effects typically associated with other hypolipidemic agents.
Experimental Studies
- In Vitro Studies : Research utilizing cultured human adipocytes has indicated that this compound activates GPR109A, leading to reduced lipolysis. This mechanism is crucial for maintaining lipid homeostasis .
- Molecular Interactions : Computational studies have provided insights into the molecular interactions between this compound and its target receptors. These studies suggest that specific hydrophobic interactions within the ligand-binding pocket of GPR109A enhance this compound's binding affinity .
Data Table: Biological Activity Overview
Parameter | Value |
---|---|
Chemical Name | 4,5-Dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid |
EC50 (GPR109A) | 1.3 μM |
EC50 (GPR109B) | 4.2 μM |
Effect on Triglycerides | Significant reduction |
Effect on LDL Cholesterol | Significant reduction |
Liver Weight Impact | No effect |
Liver Enzyme Levels Impact | No effect |
Challenges and Future Directions
Despite its promising profile, the clinical use of this compound faces challenges similar to those encountered with other GPCR-targeting drugs, notably the flushing response that can deter patient adherence. Ongoing research aims to develop analogs with improved tolerability while maintaining therapeutic efficacy .
Propriétés
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72420-38-3, 77103-91-4, 77103-92-5 | |
Record name | Acifran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acifran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIFRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.